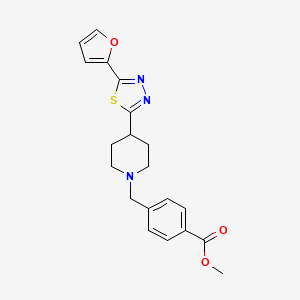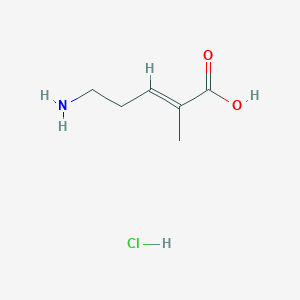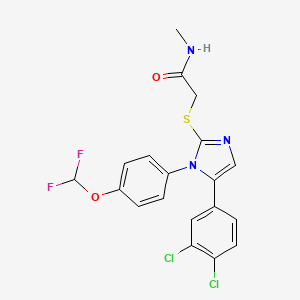![molecular formula C13H10F3N7O2 B2469213 3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide CAS No. 338405-29-1](/img/structure/B2469213.png)
3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention. In 2018, a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al. According to the properties of the catalytic system, triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Aplicaciones Científicas De Investigación
Pharmacological Properties
Triazoles, including the specified compound, exhibit various valuable pharmacological properties. They are particularly noted for their anti-convulsive activity and have been used in treating epilepsy and conditions of tension and agitation. This is illustrated by the synthesis of various triazole derivatives, demonstrating their effectiveness in these areas (Shelton, 1981).
Anticancer Properties
Triazole derivatives have been synthesized and tested for their anticancer properties. Specific anticancer nucleosides based on 1,2,4-triazole nucleosides have shown promising results, with their structures and conformations confirmed by single crystal X-ray diffraction (Lei et al., 2014).
Antimicrobial and Antitumor Activity
The synthesis of triazole derivatives has also led to compounds with significant antimicrobial and antitumor activities. These activities have been demonstrated against a variety of bacterial and fungal strains, and in some cases, these compounds have been investigated for antitumor activity (Ünver et al., 2009).
Anti-leishmanial Activity
Triazole derivatives have been studied for their potential anti-leishmanial activity. Theoretical calculations and experimental studies have shown that certain 4-amino-1,2,4-triazole derivatives have remarkable activity against Leishmania infantum promastigots (Süleymanoğlu et al., 2017).
Synthesis and Crystal Structure
The synthesis and crystal structure of various triazole derivatives have been extensively studied. These studies have provided valuable insights into the potential applications of these compounds in various fields, including medicine and agriculture (Liang, 2009).
Quantum Mechanical and Biological Studies
Comprehensive quantum mechanical studies have been conducted on triazole analogues to analyze their structural, electronic, and biological properties. These studies include molecular docking to predict potential applications in various therapeutic areas (Al-Otaibi et al., 2020).
Synthesis of New Compounds
The synthesis of new compounds, such as salts and acids based on 1,2,4-triazole derivatives, has been a focus in the search for new biologically active compounds. These compounds have been characterized and tested for biological activity, demonstrating their potential in various applications (Suhak et al., 2018).
Direcciones Futuras
The future directions in the research of 1,2,4-triazole compounds include the discovery and development of more effective and potent anticancer agents . These compounds have the potential to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Propiedades
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N7O2/c14-13(15,16)25-9-3-1-8(2-4-9)19-12(24)11-20-10(21-22-11)5-23-7-17-6-18-23/h1-4,6-7H,5H2,(H,19,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZXYVJACIXMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNC(=N2)CN3C=NC=N3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2469132.png)
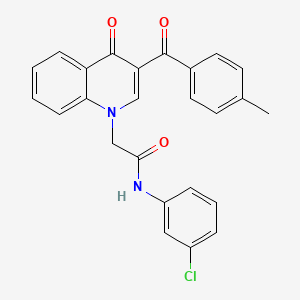
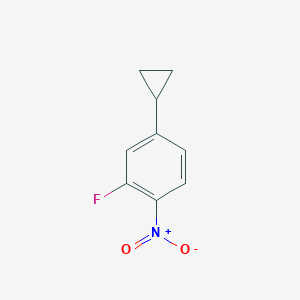
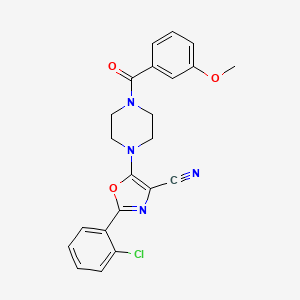
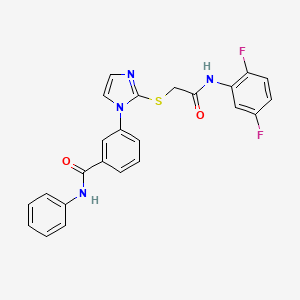
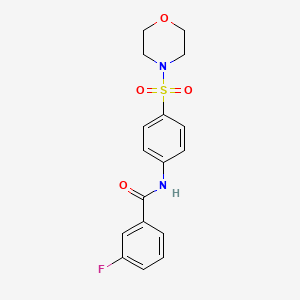
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)
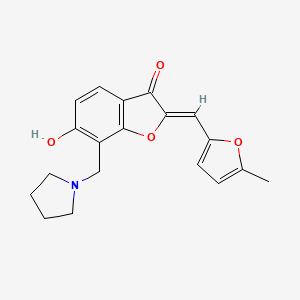
![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
